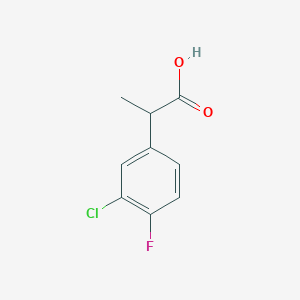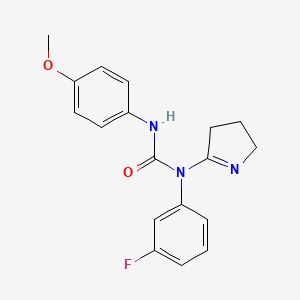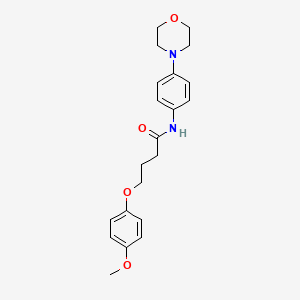
2-(3-Chloro-4-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Chloro-4-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8ClFO2 . It has a molecular weight of 202.61 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid-crystal substance . The storage temperature is ambientWissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
2-(3-Chloro-4-fluorophenyl)propanoic acid is significant in the field of asymmetric synthesis, serving as a chiral intermediate for antidepressant drugs. The use of microbial reductases, particularly from Saccharomyces cerevisiae, has been explored for the asymmetric synthesis of chiral alcohols derived from related structures, demonstrating high enantioselectivity. This method involves the reduction of ketones to their corresponding (S)-alcohol with high efficiency and specificity, underlining the compound's utility in producing chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Chiral Derivatization Agent
In analytical chemistry, derivatives of this compound have been employed as chiral derivatizing agents. This application is particularly useful in the separation of enantiomers and the determination of their absolute configurations. The specific properties of such derivatives, including significant fluorine chemical shift differences between diastereoisomers, facilitate the analysis and separation of chiral molecules, which is crucial in the development of enantiomerically pure pharmaceuticals (Hamman, 1993).
Enhancing Reactivity in Polymer Science
The compound has also found applications in polymer science, particularly in the synthesis of polybenzoxazine. A naturally occurring phenolic compound closely related to this compound, known as phloretic acid, has been explored as a renewable building block. It enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach has been demonstrated to enable the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the potential of derivatives of this compound in creating environmentally friendly polymers (Trejo-Machin et al., 2017).
Liquid Crystal Technology
In the realm of materials science, derivatives of this compound have been synthesized and investigated for their mesogenic properties. The introduction of substituents like fluoro and chloro into the phenolic moiety of certain compounds has led to the creation of new series of esters with extensive nematic ranges. These materials are of particular interest for their potential applications in liquid crystal displays (LCDs) and other electro-optical devices. The alterations in clearing points and viscosities brought about by these derivatives underscore their importance in developing advanced materials for display technologies (Gray & Kelly, 1981).
Fluorination of Organic Compounds
Finally, this compound and its derivatives have been investigated as potential agents in the fluorination of organic compounds. This process is critical in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly alter the biological activity and physical properties of molecules. The development of efficient and selective fluorination methods using derivatives of this compound highlights its importance in synthetic organic chemistry and drug development (Takaoka et al., 1979).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-(3-Chloro-4-fluorophenyl)propanoic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCTVPRDXUKRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368552-34-4 |
Source


|
| Record name | 2-(3-chloro-4-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)
![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)




![N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2858890.png)




![5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2858899.png)